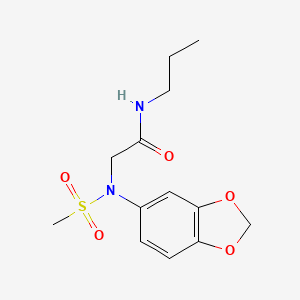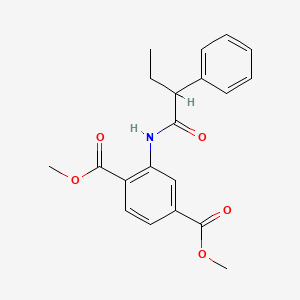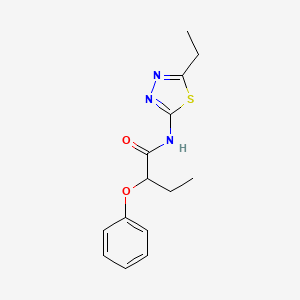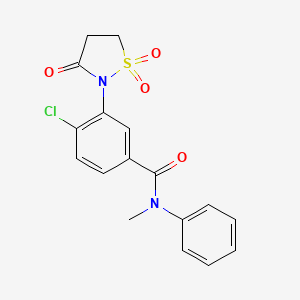
3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(1-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely studied due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a phenylpropan-2-yl group attached to the amide nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 1-phenylpropan-2-amine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may be optimized for higher yields and efficiency by employing catalysts and specific reaction conditions. The use of ultrasonic irradiation and green chemistry principles, such as recyclable catalysts, is gaining popularity due to their eco-friendly nature and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the substituents introduced.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, benzamides are known to inhibit certain enzymes involved in metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylpropanol: Similar structure but lacks the amide group.
3,4-Dimethoxybenzamide: Similar structure but lacks the phenylpropan-2-yl group.
N-(1-Phenylpropan-2-yl)benzamide: Similar structure but lacks the methoxy groups.
Uniqueness
3,4-Dimethoxy-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both methoxy groups and the phenylpropan-2-yl group, which contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(11-14-7-5-4-6-8-14)19-18(20)15-9-10-16(21-2)17(12-15)22-3/h4-10,12-13H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUHQFHUIWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)


![(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![1-[4-(2,2-DIPHENYLACETYL)PIPERAZIN-1-YL]-2-(NAPHTHALEN-2-YLOXY)ETHANONE](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B4931626.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)

![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)


